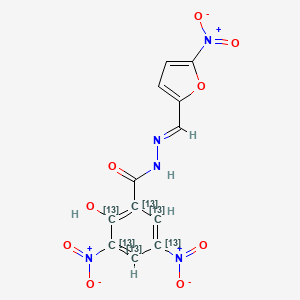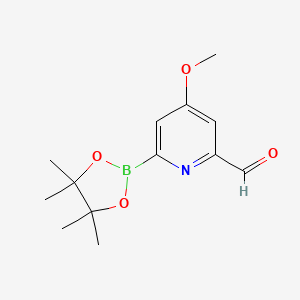
1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom and a methyl group on the pyridine ring, which imparts unique chemical and physical properties. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one typically involves the fluorination of pyridine derivatives. One common method is the use of Selectfluor® as a fluorinating agent, which provides high yields of fluorinated pyridines . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are typical.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its use in the development of pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.
Comparison with Similar Compounds
- 1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one
- 1-(6-Fluoro-4-methylpyridin-2-yl)ethan-1-one
- 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one
Uniqueness: 1-(4-Fluoro-5-methylpyridin-3-YL)ethan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group enhances its stability and makes it a valuable intermediate in various synthetic pathways.
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(4-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-10-4-7(6(2)11)8(5)9/h3-4H,1-2H3 |
InChI Key |
MFJHKHMRDPQSJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=C1F)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


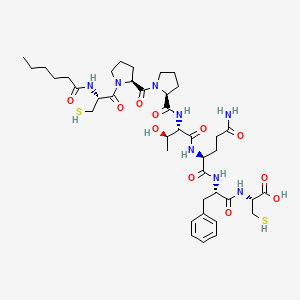
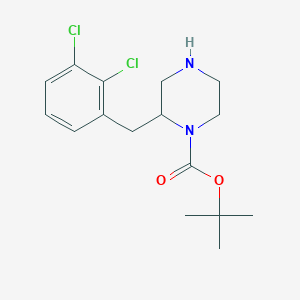
![Tert-butyl 4-chloro-6,7-dihydropyrido[2,3-D]pyrimidine-8(5H)-carboxylate](/img/structure/B14862808.png)
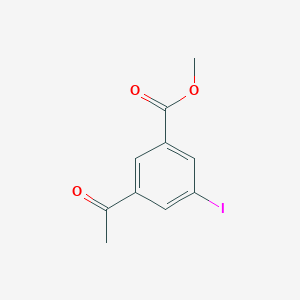
![3H-spiro[1-benzofuran-2,4'-(1,3-dimethylpiperidine)]](/img/structure/B14862821.png)
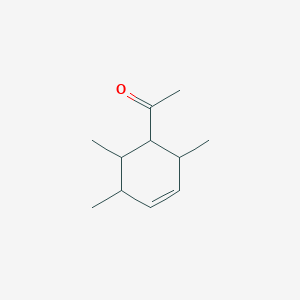
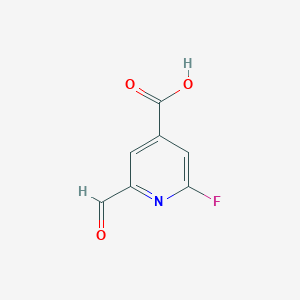

![1-Methyl-5-phenyl-1,6-dihydroimidazo[4,5-c]pyrazole](/img/structure/B14862835.png)
![3-[4-(2-Ethoxy-2-oxoethoxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14862836.png)
![(6-(Trifluoromethyl)imidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14862838.png)
